2,3-Dihydroimidazo[1,2-a]pyridine-3-carboxamide
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Overview
Description
2,3-Dihydroimidazo[1,2-a]pyridine-3-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by its unique imidazo[1,2-a]pyridine core, which is known for its biological activity and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydroimidazo[1,2-a]pyridine-3-carboxamide typically involves the cyclization of 2-aminopyridines with various electrophiles. One common method includes the acylation of 2-aminopyridines with maleic or citraconic anhydrides, followed by a Michael addition . Another approach involves the reaction of 2-pyridylamides with diazomethane to yield the desired product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydroimidazo[1,2-a]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often facilitated by halogenation followed by nucleophilic attack.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenation reagents, nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2,3-Dihydroimidazo[1,2-a]pyridine-3-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,3-Dihydroimidazo[1,2-a]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit phosphatidylinositol-3-kinase (PI3K) activity, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . The compound’s ability to modulate various signaling pathways makes it a promising candidate for targeted therapy .
Comparison with Similar Compounds
Imidazo[1,2-a]pyrimidine: Shares a similar core structure but differs in the nitrogen atom placement within the ring.
Imidazo[1,2-a]pyrazine: Another related compound with a different ring fusion pattern.
Uniqueness: 2,3-Dihydroimidazo[1,2-a]pyridine-3-carboxamide stands out due to its specific biological activities and the versatility of its chemical reactions. Its unique structure allows for diverse functionalization, making it a valuable scaffold in medicinal chemistry .
Biological Activity
2,3-Dihydroimidazo[1,2-a]pyridine-3-carboxamide (also referred to as amide1) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C₁₄H₁₅N₄O
- Molecular Weight : 255.1240 g/mol
- Melting Point : 135-137 °C
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer).
- IC₅₀ Values : The compound displayed IC₅₀ values ranging from 1.48 to 6.38 µM across different cell lines, indicating potent antiproliferative effects compared to standard chemotherapeutics .
The anticancer effects are attributed to the compound's ability to induce apoptosis and disrupt cell cycle progression. Specifically, it has been shown to:
- Induce Apoptosis : The compound promotes apoptosis by modulating the expression of Bcl-2 and Bax proteins, leading to increased cell death in cancer cells .
- Cell Cycle Arrest : It causes G2/M phase arrest in the cell cycle, which is critical for preventing cancer cell division .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity. Studies have shown its effectiveness against a range of bacterial strains:
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : The MIC values were found to be in the low micromolar range, suggesting strong antibacterial efficacy .
Case Study 1: Anticancer Efficacy
A study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated that at a concentration of 5 µM:
Parameter | Control Group | Treatment Group |
---|---|---|
Cell Viability (%) | 100 | 45 |
Apoptotic Cells (%) | 5 | 30 |
Bcl-2 Expression (Fold Change) | 1 | 0.5 |
Bax Expression (Fold Change) | 1 | 2 |
This data illustrates the compound's potential to significantly reduce cell viability and alter apoptotic markers .
Case Study 2: Antimicrobial Activity
In a separate investigation focusing on its antimicrobial properties, the compound was tested against E. coli:
Concentration (µM) | Zone of Inhibition (mm) |
---|---|
10 | 12 |
25 | 20 |
50 | 30 |
These results highlight the compound's dose-dependent antimicrobial activity .
Properties
Molecular Formula |
C8H9N3O |
---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
2,3-dihydroimidazo[1,2-a]pyridine-3-carboxamide |
InChI |
InChI=1S/C8H9N3O/c9-8(12)6-5-10-7-3-1-2-4-11(6)7/h1-4,6H,5H2,(H2,9,12) |
InChI Key |
QVTLAFIQAONXEB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N2C=CC=CC2=N1)C(=O)N |
Origin of Product |
United States |
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